![molecular formula C11H12Cl3N3O2 B4752371 N-[(butylamino)carbonyl]-2,4,6-trichloronicotinamide](/img/structure/B4752371.png)
N-[(butylamino)carbonyl]-2,4,6-trichloronicotinamide
Overview
Description
N-[(butylamino)carbonyl]-2,4,6-trichloronicotinamide, commonly known as BCTC, is a compound that belongs to the family of nicotinamide derivatives. It has been extensively studied for its potential use in scientific research, particularly in the field of pain management. BCTC has shown promising results in preclinical studies and has the potential to be developed into a novel therapeutic agent.
Mechanism of Action
BCTC acts as a selective antagonist of TRPV1 ion channels. TRPV1 channels are activated by various stimuli, including heat, capsaicin, and acid, and are involved in the transmission of pain signals. BCTC binds to the channel and blocks its activity, reducing the transmission of pain signals.
Biochemical and Physiological Effects:
BCTC has been shown to have minimal effects on other ion channels and receptors, indicating its specificity for TRPV1 channels. It has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
BCTC has several advantages for use in lab experiments. It is a potent and selective TRPV1 antagonist, allowing for precise targeting of pain pathways. It has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, BCTC has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in experiments.
Future Directions
There are several future directions for the development of BCTC as a therapeutic agent. One potential application is in the treatment of chronic pain conditions, such as neuropathic pain and fibromyalgia. BCTC may also have potential in the treatment of other conditions, such as itch and inflammation. Further studies are needed to fully elucidate the potential of BCTC and to optimize its pharmacological properties.
Scientific Research Applications
BCTC has been extensively studied for its potential use in pain management. It has been shown to block the activity of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, which is involved in the transmission of pain signals. BCTC has been shown to be effective in reducing pain in preclinical studies, including models of inflammatory and neuropathic pain.
properties
IUPAC Name |
N-(butylcarbamoyl)-2,4,6-trichloropyridine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl3N3O2/c1-2-3-4-15-11(19)17-10(18)8-6(12)5-7(13)16-9(8)14/h5H,2-4H2,1H3,(H2,15,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMJIKXDCCNSSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC(=O)C1=C(N=C(C=C1Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butylcarbamoyl)-2,4,6-trichloropyridine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.